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molecular formula C18H24ClNO3 B8517684 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride CAS No. 151222-01-4

4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride

Cat. No. B8517684
M. Wt: 337.8 g/mol
InChI Key: LTMLFCSQCSPJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430062

Procedure details

From 109b (4.0 g, 13.2 mmol), a similar procedure as described in 110a gave 110b (3.17 g, 70.7%), as yellow crystals: mp 155°-7° C. after recrystallization from ethanol and methanol. 1H NMR (200 MHz, CDCl3) δ7.20 (s, br, 4H), 6.86 (s, 2H), 4.34 (s, 2H), 3.72 (s, 6H), 3.62 (s, 3H), 2.55 (q, J=8 Hz, 2H), 1.13 (t, J=8 Hz, 3H). Anal. (C18H24ClNO3).
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:22]=[CH:21][C:6]([NH:7][CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:5][CH:4]=1)[CH3:2].[ClH:23].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[ClH:23].[CH2:1]([C:3]1[CH:22]=[CH:21][C:6]([NH:7][CH2:8][C:9]2[CH:10]=[C:11]([O:19][CH3:20])[C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=2)=[CH:5][CH:4]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)C1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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